molecular formula C13H18F3N3O B2988977 N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine CAS No. 2197892-36-5

N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine

Cat. No.: B2988977
CAS No.: 2197892-36-5
M. Wt: 289.302
InChI Key: RBAGCSYLABMBEC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine is a cyclohexanamine derivative featuring a dimethylamine group at the 1-position and a 4-(trifluoromethyl)pyrimidin-2-yloxy substituent at the 4-position of the cyclohexane ring. The trifluoromethylpyrimidine moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

N,N-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-19(2)9-3-5-10(6-4-9)20-12-17-8-7-11(18-12)13(14,15)16/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAGCSYLABMBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

C14H18F3N3OC_{14}H_{18}F_{3}N_{3}O

It features a cyclohexane ring substituted with a dimethyl amine group and a pyrimidine moiety with a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions .

Enzyme Inhibition

This compound exhibits significant biological activity as an inhibitor of carbonic anhydrase . Carbonic anhydrase is crucial for physiological processes such as respiration and acid-base balance. The fluorinated sulfonamide derivatives, including this compound, are known for their potent inhibitory effects on this enzyme, making them valuable in therapeutic applications.

Mechanism of Action:

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the structural features allow for effective interaction at the enzyme's active site. This interaction could lead to therapeutic effects in conditions like glaucoma or edema, where carbonic anhydrase plays a critical role.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies :
    • A study demonstrated that related fluorinated compounds exhibited IC50 values in the low micromolar range against carbonic anhydrase, indicating strong inhibitory potential. This suggests that this compound may exhibit similar or enhanced inhibitory effects due to its unique structure .
  • Therapeutic Applications :
    • The compound's ability to inhibit carbonic anhydrase positions it as a candidate for treating disorders related to fluid retention and intraocular pressure. Research into other similar compounds has shown promising results in animal models for conditions such as glaucoma and heart failure .
  • Structural Analog Comparisons :
    • A comparative analysis of structurally similar compounds revealed that those with trifluoromethyl substitutions often exhibited enhanced biological activity due to increased lipophilicity and altered pharmacokinetics. This characteristic is expected to be present in this compound, making it a subject of further study for drug development .

Data Table: Comparison of Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureTrifluoromethyl group enhances lipophilicityInhibits carbonic anhydrase
4-(Trifluoromethyl)pyrimidineStructureBase structure without cyclohexaneLimited biological activity
N,N-DimethylsulfamoylbenzeneStructureLacks trifluoromethyl substitutionModerate enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Molecular Formula Key References
N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine Cyclohexane - N,N-dimethylamine
- 4-(trifluoromethyl)pyrimidin-2-yloxy
C₁₃H₁₇F₃N₃O
N-Cyclohexyl-N-{[3-(4,6-dimethoxy-pyrimidin-2-yloxy)pyridin-2-yl]methyl}-4,6-dimethoxypyrimidin-2-amine Cyclohexane - N-cyclohexyl
- Dual 4,6-dimethoxy-pyrimidin-2-yloxy groups
C₂₉H₃₆N₆O₅
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine Cyclohexane - Trifluoroethoxy group C₈H₁₄F₃NO
N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide Benzene - Sulfonamide
- 4-(trifluoromethyl)pyrimidin-2-yloxy
C₁₃H₁₃F₃N₃O₃S
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride Cyclohexane - 5-iodopyridin-2-yloxy
- Hydrochloride salt
C₁₁H₁₆IN₂O·HCl

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the trifluoroethoxy analog () but reduces solubility in aqueous media. The benzene sulfonamide analog () exhibits higher polarity due to the sulfonamide group.
  • Molecular Weight : The target compound (MW: 300.29 g/mol) is lighter than the dual-pyrimidine derivative (MW: 572.64 g/mol, ), favoring better bioavailability.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group stabilizes the pyrimidine ring, enhancing resistance to metabolic oxidation .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise coupling : Begin with functionalizing the cyclohexane ring at the 4-position via nucleophilic substitution (e.g., Mitsunobu reaction) to introduce the pyrimidine-2-yloxy group. Use N,N-dimethylation of the amine via reductive amination or alkylation with methyl iodide under basic conditions .
  • Optimization : Employ high-throughput screening (HTS) to test solvents (DMF, THF), bases (LiHMDS, K₂CO₃), and catalysts (Pd for cross-coupling). Monitor purity via HPLC and optimize column chromatography (e.g., silica gel, gradient elution) to isolate intermediates .
    • Key Considerations : Trifluoromethyl groups are sensitive to harsh conditions; use mild reagents (e.g., TFA for deprotection) to preserve the CF₃ moiety .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the cyclohexane ring (δ ~1.5–2.5 ppm), pyrimidine protons (δ ~8.5–9.0 ppm), and N,N-dimethyl groups (δ ~2.2–2.4 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the pyrimidine and CF₃ substituents .
    • Chromatography :
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%). Retention time (~8–10 min) should match standards .

Q. How can researchers design initial biological screening assays for this compound?

  • Target Selection : Prioritize kinases (e.g., CDK4/6, EGFR) due to the pyrimidine scaffold’s role in ATP-binding pockets .
  • Assays :

  • In vitro kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
  • Cellular viability : Test in cancer cell lines (e.g., MV4-11 leukemia) with IC₅₀ determination via MTT assays .

Advanced Questions

Q. How can conformational analysis of the cyclohexane ring and pyrimidine substituent inform target selectivity?

  • Methodology :

  • X-ray crystallography : Resolve the compound’s crystal structure to measure dihedral angles between the cyclohexane and pyrimidine rings. For example, angles <15° suggest coplanarity, enhancing π-π stacking in kinase pockets .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions to identify key residues (e.g., hinge region in CDK4) influenced by the trifluoromethyl group’s hydrophobicity .
    • Data Interpretation : Polymorphs with varying dihedral angles (e.g., 5.2° vs. 12.8°) may explain discrepancies in biological activity across studies .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

  • Case Study : If yields vary (e.g., 60% vs. 85% in similar routes), compare:

  • Protecting groups : Boc vs. benzyl for amine intermediates .
  • Catalysts : Pd(PPh₃)₄ vs. Pd₂(dba)₃ in cross-coupling steps .
    • Biological Discrepancies : Validate assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds (e.g., p16 status in CDK4/6 inhibition) .

Q. How does the trifluoromethyl group influence pharmacokinetic properties and metabolic stability?

  • Metabolic Profiling :

  • CYP450 assays : Incubate with human liver microsomes (HLMs) to identify oxidation sites. CF₃ groups typically reduce metabolism due to electron-withdrawing effects .
  • LogD measurement : Use shake-flask method (pH 7.4) to assess lipophilicity. CF₃ increases LogD, enhancing membrane permeability .
    • In vivo PK : Administer orally to rodents; monitor plasma half-life (t₁/₂) and bioavailability (F%) to correlate with LogD .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Advanced questions emphasize methodological rigor (e.g., crystallography, MD simulations) over descriptive answers.
  • Contradictions in data require systematic validation of synthetic and assay protocols.

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